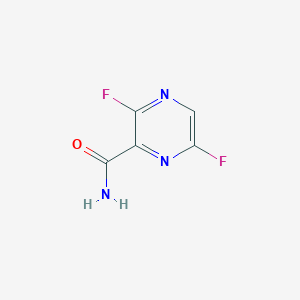

3,6-Difluoropyrazine-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

3,6-difluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQUNYNMYIJSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627394 | |

| Record name | 3,6-Difluoropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-29-4 | |

| Record name | 3,6-Difluoro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 3,6-Difluoropyrazine-2-carboxamide

The primary route to this compound hinges on the transformation of a halogenated pyrazine (B50134) core, followed by the hydrolysis of a nitrile functional group. This two-stage approach allows for the precise installation of the desired fluorine and carboxamide moieties.

Synthesis from Halogenated Pyrazine Precursors

The journey to this compound typically commences with a di-halogenated pyrazine derivative, which undergoes a crucial halogen exchange reaction to introduce the fluorine atoms.

A widely employed and efficient method for the synthesis of the difluoro intermediate, 3,6-difluoropyrazine-2-carbonitrile, involves the reaction of 3,6-Dichloropyrazine-2-carbonitrile (B1371311) with a fluoride (B91410) source. researchgate.net This conversion is commonly achieved using potassium fluoride (KF) in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB). The reaction is typically conducted in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or a mixture of toluene and DMSO at reflux temperatures, around 120 °C. researchgate.net The use of a phase transfer catalyst is critical in facilitating the transfer of the fluoride ions from the solid potassium fluoride to the organic phase where the reaction with the dichloropyrazine substrate occurs. The reaction of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride and a catalytic amount of tetrabutylammonium fluoride (TBAF) in DMF at 60°C for 12 hours also yields 3,6-difluoropyrazine-2-carbonitrile.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|

| 3,6-Dichloropyrazine-2-carbonitrile | Potassium Fluoride, Tetrabutylammonium Bromide (TBAB) | Toluene/DMSO | 120 | - | 3,6-Difluoropyrazine-2-carbonitrile |

| 3,6-Dichloropyrazine-2-carbonitrile | Potassium Fluoride, Tetrabutylammonium Fluoride (TBAF) | DMF | 60 | 12 | 3,6-Difluoropyrazine-2-carbonitrile |

The conversion of 3,6-Dichloropyrazine-2-carbonitrile to its difluoro analog proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring, being an electron-deficient heteroaromatic system, is inherently activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing nitrile group.

The reaction is initiated by the nucleophilic attack of a fluoride ion on one of the carbon atoms bearing a chlorine atom. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyrazine ring and the nitrile group. The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. In the subsequent step, the leaving group, a chloride ion, is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrazine ring and yielding the monofluorinated product. The same process is then repeated at the second chlorinated position to afford the final 3,6-difluoropyrazine-2-carbonitrile.

The role of the phase transfer catalyst, such as TBAB, is to facilitate the transport of the fluoride ion from the solid phase (KF) to the organic phase where the substrate is dissolved. The quaternary ammonium cation of the catalyst forms an ion pair with the fluoride anion, rendering it more soluble and more "naked" (less solvated) in the organic solvent, thereby increasing its nucleophilicity and accelerating the rate of the substitution reaction.

Nitrile Hydrolysis Reactions to Amide Functionality

The final step in the synthesis of this compound is the conversion of the nitrile group of 3,6-difluoropyrazine-2-carbonitrile into a carboxamide group through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

The selective hydrolysis of the nitrile to the amide without proceeding to the carboxylic acid requires careful control of the reaction conditions. Both acidic and basic environments can be employed, with the choice often depending on the desired selectivity and the compatibility with the substrate.

Under acidic conditions, the nitrile is typically heated with a strong acid such as concentrated hydrochloric acid or sulfuric acid. The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

In basic media, the hydrolysis is often carried out using a solution of a strong base like sodium hydroxide. A milder method that can favor the formation of the amide involves the use of alkaline hydrogen peroxide. commonorganicchemistry.com The hydroperoxide anion, formed from the reaction of hydrogen peroxide with a base, is a potent nucleophile that attacks the nitrile carbon.

The optimization of these conditions involves manipulating factors such as the concentration of the acid or base, the reaction temperature, and the reaction time to maximize the yield of the desired amide while minimizing the formation of the corresponding carboxylic acid. For instance, using milder conditions, such as lower temperatures, can often help to stop the reaction at the amide stage. commonorganicchemistry.comchemistrysteps.com

| Reactant | Reagents | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 3,6-Difluoropyrazine-2-carbonitrile | Concentrated HCl | - | Heating | This compound |

| 3,6-Difluoropyrazine-2-carbonitrile | Concentrated H₂SO₄ | - | - | This compound |

| 3,6-Difluoropyrazine-2-carbonitrile | Hydrogen Peroxide, NaOH | Aqueous Ethanol | - | This compound |

The reaction environment plays a crucial role in determining the yield and selectivity of the nitrile hydrolysis. The choice of solvent, for example, can influence the solubility of the reactants and the stability of the intermediates. In some cases, the use of a co-solvent like ethanol with water can improve the homogeneity of the reaction mixture.

Temperature is another critical parameter. Higher temperatures generally increase the rate of reaction but can also promote the over-hydrolysis of the amide to the carboxylic acid. Therefore, a careful balance must be struck to achieve a reasonable reaction rate while maintaining high selectivity for the amide product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to quench the reaction and isolate the desired product in high yield.

The pH of the reaction medium is also a key factor. In basic hydrolysis, a higher concentration of hydroxide ions will increase the rate of the initial nucleophilic attack on the nitrile. However, it can also accelerate the subsequent hydrolysis of the amide. Therefore, controlling the pH is vital for achieving the desired outcome. The use of a buffered system or the careful addition of the base can help to maintain the optimal pH for selective amide formation.

Innovations in Synthetic Efficiency and Scalability

Modern synthetic strategies have increasingly favored convergent approaches, which involve preparing key fragments of the molecule separately and then combining them in the final stages. This is often more efficient than linear synthesis, where the molecule is built step-by-step. For pyrazine-based compounds, a notable advancement has been the development of highly improved, shorter protocols. For instance, a four-step synthesis has been reported, which represents a significant improvement over older, six-step methods researchgate.net.

One such efficient route involves the one-pot treatment of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, followed by subsequent reactions to yield the target molecule elsevierpure.com. This method contrasts with more traditional, linear approaches that might involve a sequence of reactions such as regioselective chlorination, bromination, palladium-catalyzed cyanation, a Sandmeyer reaction to install a chlorine group, and finally, nucleophilic aromatic substitution to introduce the fluorine atoms elsevierpure.com. These convergent and one-pot strategies are instrumental in improving the efficiency of obtaining complex molecules like this compound.

Translating a laboratory synthesis to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and consistency. Key parameters that are typically optimized include reagent ratios, solvent volumes, reaction temperatures, and precipitation conditions uns.ac.id. For the synthesis of related pyrazine intermediates, studies have shown that adjusting these factors can dramatically increase yields from as low as 48% to a more reproducible 77-80% uns.ac.id.

In the context of producing fluorinated pyrazines, a significant concern for large-scale production has been the use of hazardous reagents like phosphorus oxychloride (POCl3) in previous methods researchgate.net. The development of synthetic routes that avoid such chemicals is a key goal of industrial process optimization. The adoption of one-pot procedures, such as the conversion of 3,6-dichloropyrazine-2-carbonitrile using potassium fluoride and a phase transfer catalyst, is a prime example of process intensification that is highly desirable for industrial applications elsevierpure.com.

Catalytic Systems and Reaction Modifiers

The introduction of fluorine atoms onto an aromatic ring, particularly an electron-deficient one like pyrazine, often requires specific catalysts and reaction conditions to proceed efficiently.

The fluorination of 3,6-dichloropyrazine-2-carbonitrile via a halogen-exchange (Halex) reaction is a critical step in many synthetic routes. This reaction typically uses an inorganic fluoride salt, such as potassium fluoride (KF). A major challenge is the poor solubility of KF in the organic solvents required for the reaction. Phase Transfer Catalysts (PTCs) are employed to overcome this issue researchgate.netmdpi.com.

Tetrabutylammonium bromide (TBAB) is a commonly used PTC in this context researchgate.netelsevierpure.com. The mechanism involves the tetrabutylammonium cation (Bu₄N⁺) exchanging with the potassium ion to form a tetrabutylammonium fluoride ion pair (Bu₄N⁺F⁻). This organic-soluble salt is then transferred into the organic phase where the "naked" and highly nucleophilic fluoride anion can effectively attack the pyrazine ring and displace the chloride ions researchgate.netmdpi.comresearchgate.net. This catalytic process significantly accelerates the rate of fluorination under milder conditions than would otherwise be possible researchgate.netfigshare.com.

Table 1: Key Reagents in the Catalytic Fluorination Step

| Reagent/Catalyst | Chemical Formula | Role in Reaction |

|---|---|---|

| 3,6-Dichloropyrazine-2-carbonitrile | C₅HCl₂N₃ | Starting Material / Substrate |

| Potassium Fluoride | KF | Fluorinating Agent |

The choice of solvent and the reaction temperature are critical parameters that profoundly influence the outcome of the fluorination reaction. A mixed solvent system of Toluene and Dimethyl sulfoxide (DMSO) is often utilized researchgate.net. Toluene serves as the primary organic solvent, while the polar aprotic nature of DMSO is crucial. DMSO effectively solvates the cation of the ion pair, which leaves the fluoride anion less solvated and therefore more reactive, or "naked" researchgate.net.

The reaction is typically conducted at reflux temperature, around 120 °C researchgate.net. This elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur on the electron-deficient pyrazine ring. Anhydrous conditions are also important, as the presence of water can reduce the nucleophilicity of the fluoride ion and lead to unwanted side reactions researchgate.net.

Table 2: Optimized Reaction Conditions for Fluorination

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent System | Toluene and DMSO | Provides a medium for the reaction and enhances fluoride nucleophilicity. researchgate.net |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of fluoride ions into the organic phase. researchgate.net |

| Temperature | Reflux (approx. 120 °C) | Overcomes the activation energy for the nucleophilic substitution. researchgate.net |

Advanced Purification and Isolation Techniques for Synthetic Products

After the synthesis is complete, isolating the target compound in high purity is essential. While standard techniques like recrystallization from solvents such as ethanol are common for pyrazinamide (B1679903) derivatives, more advanced methods are sometimes required to remove persistent impurities mdpi.com.

A notable purification method developed for a key fluoro intermediate involves the formation of a dicyclohexylamine salt researchgate.net. In this technique, the crude product is treated with dicyclohexylamine. The target molecule forms a salt, which often has significantly different solubility characteristics compared to the impurities present in the reaction mixture. This allows the salt to be selectively precipitated and isolated by filtration. Subsequently, the purified salt is treated to regenerate the neutral, pure compound. This method of purification via salt formation is a powerful strategy for isolating compounds from complex mixtures where simple recrystallization is ineffective. Another step mentioned in a one-pot synthesis involves the use of hydrogen peroxide, which can help in converting intermediates or byproducts into forms that are easier to separate researchgate.netelsevierpure.com.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,6-Dichloropyrazine-2-carbonitrile |

| 3-Aminopyrazine-2-carboxylic acid |

| 3-Hydroxy-6-nitropyrazine-2-carboxamide |

| 3-Hydroxypyrazine-2-carboxamide |

| 3-Hydroxypyrazine-2-carboxylic acid |

| Dicyclohexylamine |

| Dimethyl sulfoxide (DMSO) |

| Hydrogen peroxide |

| Phosphorus oxychloride |

| Potassium fluoride |

| Potassium nitrate |

| Sulfuric acid |

| Tetrabutylammonium bromide (TBAB) |

Salt Formation for Enhanced Purity (e.g., Dicyclohexylamine Salt)

In the synthesis of complex organic molecules like this compound, achieving the desired level of purity is paramount. One effective strategy to enhance purity, particularly when traditional chromatographic methods are less efficient or scalable, is through the formation of salts. While direct evidence for the use of dicyclohexylamine salt in the purification of this compound is not extensively documented in publicly available literature, the application of this method to closely related structural analogs provides a strong precedent for its utility.

For instance, in the synthesis of favipiravir, a structurally similar pyrazine derivative, an optimized, chromatography-free method has been developed that involves the formation of a dicyclohexylamine salt of a key intermediate. huikangchem.comresearchgate.net This process facilitates the isolation of the intermediate with high purity, which is then converted to the final product. huikangchem.comresearchgate.net This technique leverages the basic nature of dicyclohexylamine to react with an acidic proton in the molecule, forming a stable, crystalline salt that can be easily separated from impurities through filtration.

The general principle of this method involves dissolving the crude product containing acidic functionalities in a suitable solvent and then adding dicyclohexylamine. The resulting salt precipitates out of the solution, leaving soluble impurities behind. The salt can then be collected, washed, and, if necessary, the free acid can be regenerated by treatment with a stronger acid. This approach is particularly advantageous in large-scale production where chromatographic separations can be costly and time-consuming.

| Salt Formation for Purification | |

| Technique | Formation of a dicyclohexylamine salt |

| Application | Purification of acidic intermediates in the synthesis of pyrazine derivatives. huikangchem.comresearchgate.net |

| Advantages | - Avoids chromatography, facilitating scalability. huikangchem.comresearchgate.net - Can lead to a stable, crystalline intermediate. huikangchem.comresearchgate.net - High purity of the isolated salt. |

| General Procedure | 1. Dissolution of the crude product in a suitable solvent. 2. Addition of dicyclohexylamine to precipitate the salt. 3. Filtration and washing of the salt. 4. Regeneration of the free acid if required. |

Chromatographic and Recrystallization Strategies

Chromatography and recrystallization are fundamental techniques for the purification of organic compounds, including this compound and its precursors.

Recrystallization is a widely used method for purifying solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For pyrazine carboxamide derivatives, various solvents have been employed. For example, the crude product of 3-chloropyrazine-2-carboxamide, a related compound, has been successfully recrystallized from ethanol.

Commonly used solvents and solvent systems for the recrystallization of organic compounds include:

Ethanol

n-Hexane/Acetone

n-Hexane/Tetrahydrofuran (THF)

n-Hexane/Ethyl Acetate

Water (for sufficiently polar compounds)

The choice of solvent is often determined empirically, with the principle of "like dissolves like" serving as a general guideline. For instance, solvents containing functional groups similar to the compound being purified are often good candidates.

Chromatographic methods , particularly column chromatography, are powerful tools for separating complex mixtures. While some synthetic routes for related compounds are designed to be "chromatography-free" to enhance industrial applicability, chromatography remains a vital tool for achieving high purity, especially in laboratory-scale synthesis. huikangchem.comresearchgate.net In the purification of related pyrazine carbonitriles, silica gel chromatography with eluents such as 100% dichloromethane has been utilized. The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is critical and depends on the polarity of the compound and its impurities.

| Purification Technique | Details |

| Recrystallization | A method for purifying solid compounds based on differential solubility. |

| Common Solvents | Ethanol, n-Hexane/Acetone, Water. |

| Column Chromatography | A technique to separate components of a mixture based on their differential partitioning between a stationary and a mobile phase. |

| Typical Stationary Phase | Silica gel. |

| Example Eluent | Dichloromethane. |

Challenges in Handling Intermediate Compounds

3,6-Dichloropyrazine-2-carbonitrile is a crucial precursor. One of the primary challenges in its synthesis is the potential for the formation of bromo-chloro impurities, such as 3-bromo-6-chloropyrazine-2-carbonitrile, especially when starting from bromo-substituted precursors. google.com The presence of these impurities can complicate subsequent reaction steps and affect the purity of the final product. google.com Therefore, careful control of reaction conditions and purification of this intermediate are essential. From a handling perspective, 3,6-dichloropyrazine-2-carbonitrile is typically a yellow powder that should be stored in cool, ventilated conditions to maintain its stability.

3,6-Difluoropyrazine-2-carbonitrile is another key intermediate formed by the fluorination of the dichloro-precursor. A significant challenge associated with this compound can be its purification. In some reported synthetic procedures, the crude 3,6-difluoropyrazine-2-carbonitrile is used directly in the subsequent reaction step without extensive purification. This approach suggests that isolating the pure compound may be difficult or that the crude material is of sufficient purity for the next transformation. However, the direct use of crude intermediates can introduce impurities into the final product, necessitating more rigorous purification at a later stage. The compound has a low solubility in water (4.5 g/L at 25°C), which can be a factor in its processing and purification. guidechem.com

| Intermediate Compound | Handling Challenges |

| 3,6-Dichloropyrazine-2-carbonitrile | - Potential for bromo-impurity formation during synthesis. google.com - Requires storage in cool, ventilated conditions for stability. |

| 3,6-Difluoropyrazine-2-carbonitrile | - Purification can be challenging, sometimes leading to the use of crude material in subsequent steps. - Low water solubility may impact processing. guidechem.com |

Medicinal Chemistry and Pharmaceutical Precursor Applications

3,6-Difluoropyrazine-2-carboxamide as a Core Building Block

The pyrazine (B50134) ring system is a common motif in pharmacologically active compounds, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties. This compound, with its strategically placed fluorine atoms and carboxamide group, offers medicinal chemists a versatile starting point for the synthesis of complex molecules.

Precursor in Antiviral Drug Synthesis: The Case of Favipiravir

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses. wikipedia.org The synthesis of this crucial drug often involves this compound or its nitrile precursor, 3,6-difluoropyrazine-2-carbonitrile, as a key intermediate. nih.govbvsalud.org

Several synthetic routes to Favipiravir have been developed, many of which utilize a difluorinated pyrazine core. One common strategy involves the fluorination of a corresponding dichlorinated precursor, 3,6-dichloropyrazine-2-carbonitrile (B1371311), to yield 3,6-difluoropyrazine-2-carbonitrile. nih.gov This intermediate is then subjected to hydrolysis of the nitrile group to form the carboxamide, followed by a regioselective hydroxylation to replace one of the fluorine atoms with a hydroxyl group, ultimately yielding Favipiravir. nih.gov

An economical and scalable synthesis of Favipiravir has been reported starting from 3-aminopyrazine-2-carboxylic acid, which is converted to 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then fluorinated using potassium fluoride (B91410) (KF) to give the 3,6-difluoro intermediate. nih.gov Subsequent hydrolysis and hydroxylation steps lead to the final product. nih.gov

The following table outlines a simplified, common pathway for the synthesis of Favipiravir starting from a dichlorinated precursor.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3,6-Dichloropyrazine-2-carbonitrile | KF, Tetrabutylammonium bromide (TBAB), DMSO/Toluene | 3,6-Difluoropyrazine-2-carbonitrile |

| 2 | 3,6-Difluoropyrazine-2-carbonitrile | Concentrated H₂SO₄ | This compound |

| 3 | This compound | NaOH, H₂O₂ | 6-Fluoro-3-hydroxyprazine-2-carboxamide (Favipiravir) |

This interactive table provides a high-level overview of a synthetic route to Favipiravir.

A significant challenge in the synthesis of Favipiravir from this compound is achieving the regioselective replacement of only one fluorine atom. The pyrazine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the nitrogen atoms and the carboxamide group. Both fluorine atoms are susceptible to displacement by a nucleophile, such as a hydroxide ion.

Scaffold for Novel Pyrazine Carboxamide Derivatives

Beyond its role in Favipiravir synthesis, the this compound scaffold is a valuable starting point for the discovery of new drug candidates. The pyrazine carboxamide core is a known pharmacophore with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. nih.govmdpi.com

The structure of this compound offers multiple points for chemical modification to generate a library of diverse analogues. Key strategies include:

Substitution of Fluorine Atoms: The fluorine atoms can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents at the 3- and 6-positions of the pyrazine ring.

Modification of the Carboxamide Group: The amide nitrogen can be alkylated or acylated, or the entire carboxamide group can be converted to other functional groups like esters, ketones, or heterocycles. These modifications can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Annulation to the Pyrazine Ring: The pyrazine core can be fused with other heterocyclic rings to create more complex polycyclic systems, potentially leading to novel biological activities.

The design of analogues based on the this compound scaffold for biological screening is often guided by computational modeling and a deep understanding of the target's active site. For instance, in the context of developing new antiviral agents, researchers might design analogues that are predicted to bind to the viral RNA-dependent RNA polymerase (RdRp), the same target as Favipiravir. nih.gov

By synthesizing a library of compounds with diverse substituents and evaluating their biological activity, researchers can identify lead compounds with improved potency, selectivity, or pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The versatility of the this compound scaffold makes it an attractive platform for such endeavors, with the potential to yield new therapeutic agents for a variety of diseases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Concepts in Related Pyrazine Compounds

The biological activity of pyrazine-containing compounds can be significantly influenced by the nature and position of substituents on the pyrazine ring. The introduction of fluorine atoms and the modification of the carboxamide group are key strategies in the optimization of these molecules as potential therapeutic agents. Pyrazine-based compounds have been investigated as kinase inhibitors, where the pyrazine nitrogen often acts as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase protein pharmablock.com.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms on the pyrazine ring of this compound is expected to have a profound impact on its biological activity.

Fluorine is the most electronegative element, and its introduction into a molecule can alter the electron distribution, thereby influencing the acidity or basicity of nearby functional groups. This can affect how the molecule interacts with its biological target. For instance, in pyrazine-based kinase inhibitors, the electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capacity of the pyrazine nitrogens pharmablock.comnih.gov.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, leading to an increased half-life of the compound in the body. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This enhanced metabolic stability is a desirable property in drug candidates.

The table below illustrates the potential impact of fluorine substitution on the bioactivity of a hypothetical series of pyrazine-2-carboxamide analogs targeting a generic kinase.

| Compound | Substitution Pattern | IC50 (nM) | Lipophilicity (logP) | Metabolic Stability (t1/2, min) |

| 1 | Unsubstituted | 150 | 1.5 | 30 |

| 2 | 3-Fluoropyrazine-2-carboxamide | 75 | 1.8 | 60 |

| 3 | This compound | 25 | 2.1 | 90 |

This table presents hypothetical data to illustrate SAR concepts.

As suggested by the hypothetical data, the addition of a single fluorine atom may increase potency and metabolic stability. The introduction of a second fluorine atom, as in this compound, could further enhance these properties. It is worth noting that this compound has been identified as an impurity of Favipiravir, an antiviral medication, suggesting a potential role for this scaffold in antiviral drug discovery labshake.com. Favipiravir itself is a fluorinated pyrazine derivative, 6-fluoro-3-hydroxypyrazine-2-carboxamide, which acts as a viral RNA polymerase inhibitor nih.gov.

Structure-activity relationship studies on various classes of carboxamides have shown that modifications to the amide nitrogen can significantly impact potency and selectivity mdpi.com. For instance, substituting the amide protons with different alkyl or aryl groups can explore new binding pockets in the target protein and improve physicochemical properties.

In the context of this compound, the primary amide is a key feature. SAR studies on related 3-aminopyrazine-2-carboxamide (B1665363) derivatives have demonstrated that N-substitution of the carboxamide can lead to potent FGFR inhibitors nih.govresearchgate.net. The nature of the substituent on the amide nitrogen was found to be crucial for activity.

The following table presents hypothetical data on the effect of modifying the carboxamide group of this compound on its activity against a hypothetical enzyme.

| Compound | Carboxamide Modification | IC50 (nM) | Aqueous Solubility (µM) |

| 3 | -CONH2 | 25 | 500 |

| 4 | -CONHCH3 | 50 | 450 |

| 5 | -CON(CH3)2 | 200 | 300 |

| 6 | -CONH-phenyl | 15 | 100 |

This table presents hypothetical data to illustrate SAR concepts.

The hypothetical data suggest that while small alkyl substitutions on the amide nitrogen may be tolerated or slightly decrease activity, larger or more complex substituents, such as a phenyl group, could potentially lead to enhanced potency, possibly by establishing additional interactions with the target. However, such modifications can also impact physicochemical properties like aqueous solubility. Studies on 3-aminopyrazine-2-carboxamide derivatives have shown that increasing the carbon chain length of alkyl substituents on the amide can affect antimycobacterial and antibacterial activity researchgate.net.

Computational Chemistry and Theoretical Insights

Electronic Structure and Reactivity Profiling

Computational methods are essential for understanding the intrinsic properties of a molecule. Through the calculation of its electronic structure, a detailed profile of its stability, reactivity, and potential interaction sites can be established.

Density Functional Theory (DFT) Calculations

Furthermore, DFT is used to compute key reactivity descriptors. Parameters such as electronegativity, chemical hardness, chemical potential, and electrophilicity index are derived from the energies of the frontier molecular orbitals. nih.gov These descriptors help in predicting how the molecule will behave in a chemical reaction, for instance, by identifying it as an electrophile or nucleophile. Computational studies on the parent compound, pyrazinamide (B1679903), have utilized DFT to predict structure-activity and structure-toxicity relationships, demonstrating the power of this approach in medicinal chemistry. nih.gov

Table 1: Representative Theoretical Bond Lengths for 3,6-Difluoropyrazine-2-carboxamide (Å) (Note: These are estimated values based on typical DFT calculations for similar heterocyclic compounds. Actual experimental or higher-level computational values may vary.)

| Bond | Predicted Bond Length (Å) |

| C2-C3 | 1.40 |

| N1-C2 | 1.33 |

| N4-C3 | 1.34 |

| C5-C6 | 1.38 |

| N1-C6 | 1.32 |

| N4-C5 | 1.33 |

| C-F (at C3 and C6) | 1.35 |

| C-C (carboxamide) | 1.51 |

| C=O (carboxamide) | 1.23 |

| C-N (carboxamide) | 1.34 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. derpharmachemica.com A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to pyrazinamide, potentially altering the HOMO-LUMO gap and thus its reactivity profile. The distribution of these orbitals also reveals the most likely sites for nucleophilic and electrophilic attack.

Table 2: Representative FMO Properties (eV) (Note: These values are illustrative, based on DFT calculations for related fluorinated and pyrazine-based compounds. derpharmachemica.comresearchgate.net)

| Property | Representative Value (eV) | Significance |

| HOMO Energy | -7.5 to -6.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -2.0 to -1.0 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.5 to 4.5 | Chemical reactivity and kinetic stability |

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. This includes elucidating the mechanisms of formation and degradation.

Elucidation of Fluorination Mechanisms

The synthesis of fluorinated aromatic compounds like this compound can be achieved through various methods, including electrophilic, nucleophilic, or radical fluorination. nih.gov Computational studies can model these reaction pathways to determine the most likely mechanism. For instance, in electrophilic fluorination using reagents like Selectfluor®, calculations can map the potential energy surface, identify transition states, and determine the activation energy for the substitution reaction on the pyrazine (B50134) ring. researchgate.net Similarly, radical fluorination mechanisms, which are gaining traction due to their mild conditions, can be explored. biorxiv.org Theoretical calculations have been used to optimize new radical fluorinating agents by minimizing their N-F bond dissociation energy to enhance reactivity while reducing unwanted side reactions. biorxiv.org

Computational Modeling of Hydrolysis Pathways

The stability of a drug molecule in an aqueous environment is critical. The amide group in this compound is susceptible to hydrolysis, which would render it inactive. Computational models can be used to investigate the mechanism of this breakdown. Studies on the acid-catalyzed hydrolysis of amides show that the reaction can proceed through a stepwise pathway where a hydronium ion plays a key role. nih.gov For the parent compound pyrazinamide, computational studies have explored its acid hydrolysis mechanism. researchgate.net These models calculate the energy barriers for the key steps, such as the initial protonation of the amide and the subsequent nucleophilic attack by water, to predict the reaction rate. Such studies can reveal how the fluorine substituents influence the stability of the amide bond compared to pyrazinamide.

Molecular Interactions and Ligand Binding Predictions

Given that pyrazinamide is a prodrug requiring enzymatic activation, understanding how this compound interacts with biological macromolecules is of high interest. Molecular docking is a primary computational tool for this purpose.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. ugm.ac.idsemanticscholar.org For this compound, a likely target for investigation would be the pyrazinamidase enzyme from Mycobacterium tuberculosis, which activates pyrazinamide. Docking studies could predict whether the difluorinated compound can fit into the active site and adopt a conformation suitable for the enzymatic reaction. nih.gov These simulations calculate a docking score, which estimates the binding affinity, and reveal key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues. mdpi.comresearchgate.net

Beyond single enzymes, computational methods can predict interactions across a wider range of proteins to forecast potential therapeutic effects or off-target interactions. nih.gov By simulating the binding of this compound to various human or pathogenic proteins, researchers can generate hypotheses about its potential biological activity, guiding further experimental validation. biorxiv.orgbiorxiv.org

Docking Studies with Biological Targets (for derivatives/potential applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking studies are instrumental in identifying potential biological targets for a molecule and elucidating the molecular interactions that govern its binding affinity. While direct docking studies on this compound are not extensively reported in public literature, research on its derivatives, particularly pyrazine carboxamides, reveals significant interactions with various biological targets.

Derivatives of pyrazine-2-carboxamide have been investigated as potential inhibitors of several enzymes. For instance, docking studies on 6-chloropyrazine-2-carboxylic acid derivatives have explored their potential as anti-tuberculosis agents by targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.net These studies have shown that the carboxamide moiety can form crucial hydrogen bonds with amino acid residues in the active site of the target protein. researchgate.netmdpi.com

Furthermore, the broader class of carboxamide derivatives has been the subject of docking studies against a range of other important biological targets. Thiazole carboxamide derivatives have been evaluated as potential COX inhibitors, with docking studies revealing key interactions within the active sites of COX-1 and COX-2 enzymes. nih.gov Similarly, a nicotinamide-based derivative was studied for its inhibitory effect on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy. mdpi.com These studies collectively suggest that derivatives of this compound could be designed to interact with a variety of biological targets, with the pyrazine ring and carboxamide group playing pivotal roles in molecular recognition and binding.

A summary of representative docking studies on related carboxamide derivatives is presented in the table below:

| Derivative Class | Biological Target | Key Findings |

| 6-Chloropyrazine-2-carboxamides | Enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis | The carboxamide group is crucial for forming hydrogen bonds within the active site. |

| Thiazole carboxamides | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Demonstrated key interactions within the enzyme active sites, suggesting potential as anti-inflammatory agents. |

| Nicotinamide-based carboxamides | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | The molecule showed promising binding patterns in the VEGFR-2 binding site, indicating potential anti-angiogenic activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing the structure of lead compounds.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors used 3D-descriptors and a genetic algorithm to develop a model with good predictive ability. researchgate.net Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors successfully used 2D-QSAR models to understand the structural requirements for their activity. nih.gov These examples highlight the potential of QSAR to guide the design of novel and more potent derivatives of this compound for various therapeutic applications.

Conformational Landscape and Tautomeric Considerations

The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to exist in different isomeric forms, such as tautomers.

The conformational landscape of this compound is determined by the rotation around the single bond connecting the carboxamide group to the pyrazine ring. The orientation of the carboxamide group relative to the ring can influence its interaction with biological targets. Computational methods can be used to calculate the potential energy surface of the molecule and identify the most stable conformations.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. nih.govnih.gov For this compound, the primary tautomerism to consider is the amide-imidic acid tautomerism of the carboxamide group.

The amide form is generally the more stable tautomer. However, the imidic acid tautomer could potentially play a role in biological activity by offering different hydrogen bonding patterns. The equilibrium between these tautomeric forms can be influenced by the solvent environment and the specific interactions within a protein's active site. While specific experimental studies on the tautomerism of this compound are scarce, the understanding of tautomerism in related heterocyclic systems, such as pyridazinones, provides a basis for these considerations. researchgate.net

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,6-Difluoropyrazine-2-carboxamide, ¹H NMR and ¹³C NMR would be the primary experiments conducted.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The pyrazine (B50134) ring possesses a single proton, which would appear as a triplet due to coupling with the two adjacent fluorine atoms. The amide group (-CONH₂) protons would typically present as two broad singlets, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. Due to the molecule's asymmetry, five distinct carbon signals are anticipated. The chemical shifts are influenced by the electronegativity of the attached atoms (nitrogen and fluorine) and the aromatic nature of the pyrazine ring. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | 8.5 - 8.8 | - | t |

| Amide-H | 7.5 - 8.5 (broad) | - | s |

| Pyrazine-C-H | - | 110 - 120 | d |

| Pyrazine-C-F | - | 150 - 160 | d |

| Pyrazine-C-CONH₂ | - | 140 - 150 | s |

| Pyrazine-C-F (adjacent to N) | - | 155 - 165 | d |

| Carbonyl-C | - | 160 - 170 | s |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide are expected in the range of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group would be prominent around 1650-1690 cm⁻¹. The C-F stretching vibrations would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazine ring vibrations are often strong in the Raman spectrum. While the C=O stretch is also observable, the symmetric vibrations of the aromatic ring are typically more intense in Raman than in IR.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Amide (C=O) | C=O Stretch | 1650 - 1690 | Strong |

| Pyrazine Ring | C=N Stretch | 1500 - 1600 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Fluoroalkene | C-F Stretch | 1000 - 1400 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be unequivocally established.

For this compound (C₅H₃F₂N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match (typically within 5 ppm) confirms the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information, for example, the loss of the carboxamide group.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from any impurities, byproducts, or starting materials, thereby allowing for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile organic compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Method development would focus on optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the main peak and any potential impurities. Validation of the method would include assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification to ensure the method is reliable and robust for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are thermally stable and volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification. While the volatility of this compound would need to be assessed, GC-MS could potentially be used for impurity profiling. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, aiding in their identification. The development of a GC-MS method would involve selecting an appropriate column and optimizing the temperature program of the oven to achieve effective separation.

Quality Control Protocols

Quality control (QC) protocols for this compound are designed to ensure the identity, purity, and consistency of the compound. As this molecule is recognized as an impurity of the antiviral agent Favipiravir, stringent QC measures are critical. lgcstandards.comlabshake.com High-quality reference standards, such as those provided by chemical suppliers, are essential for these protocols, enabling accurate quantification and identification. lgcstandards.com The QC process typically involves a suite of analytical techniques to create a comprehensive profile of the compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A validated HPLC method can separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by measuring the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation: The identity of the compound is unequivocally confirmed using a combination of spectroscopic methods.

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass, which is calculated to be 159.0244 g/mol . lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the arrangement of atoms within the molecule, confirming the presence of the pyrazine ring, the carboxamide group, and the two fluorine atoms at their specific positions.

Impurity Profiling: The development of validated analytical methods is crucial for identifying and quantifying any impurities. nih.gov Regulatory guidelines often require the characterization of any impurity present above a certain threshold. The use of isotopically labeled standards, such as this compound-13C3, can aid in the precise quantification of the compound and its related substances during analysis. lgcstandards.com

The results from these QC tests are compiled into a Certificate of Analysis (CoA), which provides a detailed summary of the analytical data and confirms that the batch meets the required specifications.

Table 1: Typical Quality Control Parameters for this compound

| Parameter | Method | Typical Specification | Purpose |

| Appearance | Visual Inspection | White to Off-White Solid | Confirms physical state and absence of color |

| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to reference spectrum | Confirms the chemical structure |

| Purity (Assay) | HPLC (UV Detection) | ≥98.0% | Quantifies the amount of the target compound |

| Individual Impurity | HPLC (UV Detection) | ≤0.10% | Controls the level of specific known/unknown impurities |

| Total Impurities | HPLC (UV Detection) | ≤1.0% | Controls the overall level of all impurities |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding. researchgate.netmdpi.com

For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. This experimental data is invaluable for understanding its physicochemical properties and for computational modeling studies.

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of related pyrazine carboxamide structures reveals common structural motifs. researchgate.net For instance, carboxamide groups are known to form robust hydrogen-bonding networks, often leading to the formation of dimers or extended chains and sheets in the crystal lattice. mdpi.com

A hypothetical crystallographic analysis of this compound would yield a set of data detailing the crystal's properties and the precise coordinates of each atom. This information is fundamental for establishing structure-property relationships.

Table 2: Crystallographic Data (Hypothetical for this compound)

| Parameter | Description |

| Chemical Formula | C₅H₃F₂N₃O |

| Formula Weight | 159.09 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | To be determined (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | To be determined (g/cm³) |

| Bond Lengths/Angles | Precise measurements of all intramolecular distances and angles |

| Hydrogen Bonds | Details of intermolecular hydrogen bonding network (donor, acceptor, distance) |

| Final R-indices | R1, wR2 (indicators of the quality of the structural refinement) |

Emerging Research Frontiers and Future Directions

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is undergoing a green revolution, moving away from traditional methods that often require harsh conditions and produce significant waste. tandfonline.com Modern approaches prioritize environmental friendliness, cost-effectiveness, and efficiency. tandfonline.comresearchgate.net Key strategies include one-pot reactions, which streamline processes and reduce the need for intermediate purification steps, and the use of environmentally benign solvents like water or Deep Eutectic Solvents (DESs). tandfonline.comacs.orgthieme-connect.com

For instance, research has demonstrated the successful synthesis of pyrazine derivatives from d-glucosamine using DESs, which act as both the solvent and promoter for the self-condensation reaction, improving atom economy. acs.org Other green methods involve the use of catalysts such as palladium for the dehydrogenation of piperazines or manganese dioxide for tandem oxidation processes, although challenges in yield and catalyst loading remain. tandfonline.comtandfonline.com

A significant advancement in green chemical manufacturing is the adoption of continuous flow technology. This approach allows for reactions under superheated conditions, which is not feasible in traditional batch processes, leading to higher yields and purity. acs.org Flow reactors also enhance safety, particularly when dealing with hazardous reagents like gaseous sulfuryl fluoride (B91410) or when generating reactive anions, by enabling on-demand production and immediate use, minimizing waste and potential exposure. acs.org These principles could be applied to optimize the synthesis of 3,6-Difluoropyrazine-2-carboxamide, making its production safer and more sustainable.

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Description | Advantages | Key References |

|---|---|---|---|

| Classical Condensation | Reaction of 1,2-diketones with 1,2-diamines. | Straightforward and well-established route. | tandfonline.com |

| Catalytic Vapor Phase Reaction | Reaction of diamines with diols over catalysts like granular alumina. | Applicable for specific industrial productions. | tandfonline.comtandfonline.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Cost-effective, environmentally benign, reduced waste. | tandfonline.comresearchgate.net |

| Deep Eutectic Solvents (DESs) | Using DESs as a green solvent and catalyst for condensation reactions. | Sustainable, improved atom economy. | acs.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced safety, high yield and purity, access to novel reaction conditions. | acs.org |

Exploration of Diverse Biological Applications Beyond Antiviral Targets

The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a range of diseases. lifechemicals.comnih.gov While fluorinated pyrazine carboxamides like Favipiravir are noted for their antiviral activity against RNA viruses nih.govnih.gov, current research is expanding into a much broader therapeutic landscape. The inclusion of fluorine atoms is a key strategy in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Researchers are investigating pyrazine derivatives for a multitude of non-antiviral applications. These include:

Antimycobacterial and Antibacterial Agents: Substituted pyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis and various bacterial strains like Staphylococcus aureus. mdpi.comresearchgate.net

Anticancer Therapeutics: With the aid of structure-based drug design, pyrazine-based molecules have been developed as inhibitors of key cancer-related proteins like SHP2, a tyrosine phosphatase involved in cell proliferation and metabolism. nih.govresearchgate.net

Cardiovascular Disease: Certain imidazo[1,5-a]pyrazine (B1201761) derivatives have been identified as potent P2Y1 antagonists, showing potential for treating ischemic stroke and myocardial infarction. acs.org

Anti-inflammatory and Enzymatic Inhibition: The unique properties of fluorinated heterocycles suggest their potential in developing treatments for inflammatory conditions and as inhibitors for various enzymes. nih.gov

The structural elements of this compound—the pyrazine core, the carboxamide group, and the dual fluorine atoms—make it a compelling candidate for exploration in these diverse therapeutic areas.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. nih.gov These computational tools are increasingly applied to the design of novel pyrazine-based compounds. nih.gov Generative AI models, for example, can explore vast chemical spaces to propose new molecules with desired properties, such as high potency, favorable pharmacokinetic profiles, and synthetic feasibility. nih.govspringernature.com

The integration of AI in the development of compounds like this compound can be multifaceted:

De Novo Design: AI algorithms can generate novel derivatives of the pyrazine scaffold, suggesting new substitution patterns to optimize biological activity. nih.govresearchgate.net

Property Prediction: ML models can predict the biological and physicochemical properties of virtual compounds before they are synthesized, saving time and resources. This includes predicting activity against specific targets, such as the SHP2 protein or bacterial enzymes. nih.gov

Synthesis Planning: AI is also being used to develop computer-aided synthesis planning (CASP) tools. These systems can devise efficient, multi-step synthetic routes for complex molecules, accelerating the design-make-test-analyze cycle. researchgate.net

By combining structure-based design with advanced AI, researchers can more efficiently navigate the complexities of medicinal chemistry to optimize lead compounds and discover novel therapeutic agents based on the pyrazine scaffold. nih.govspringernature.com

Advanced Materials Science Applications of Pyrazine Scaffolds

The unique electronic and physical properties of the pyrazine ring make it a valuable component in materials science. lifechemicals.com The incorporation of fluorine atoms further enhances these properties, imparting high thermal stability, chemical resistance, and unique optical characteristics due to the strength of the carbon-fluorine bond. numberanalytics.comnumberanalytics.com

The convergence of pyrazine chemistry and fluorine chemistry has led to significant advancements, particularly in:

Organic Electronics: Pyrazine-based polymers are of great interest for use in optical and photovoltaic devices. lifechemicals.com

Polymer Solar Cells: Fluorinated pyrazine-based conjugated polymers have been specifically designed as donor materials for non-fullerene polymer solar cells (PSCs). Research shows that the introduction of fluorine into the pyrazine acceptor unit can significantly improve power conversion efficiency (PCE) by enhancing molecular packing and balancing charge carrier mobility. rsc.org For example, a polymer incorporating a fluorinated pyrazine unit (BDT-FPY) achieved a PCE of 12.30%, substantially higher than its non-fluorinated counterpart. rsc.org

Fluoropolymers: Organofluorine compounds are foundational to the creation of advanced fluoropolymers known for their durability and resistance to harsh conditions, with applications in aerospace, electronics, and chemical manufacturing. numberanalytics.comresearchgate.netwikipedia.org

Given these trends, this compound represents a promising building block for the synthesis of novel, high-performance fluorinated materials with tailored properties for cutting-edge technological applications. numberanalytics.comresearchgate.net

常见问题

Q. What are the standard synthetic routes for 3,6-Difluoropyrazine-2-carboxamide, and how are fluorination steps optimized?

The synthesis typically involves sequential functionalization of pyrazine precursors. For example, nitration of 3-hydroxypyrazine-2-carboxamide followed by fluorination via halogen exchange (e.g., using HF or DAST) can yield difluoro derivatives. Key intermediates like 3-hydroxy-6-nitropyrazine-2-carboxamide must be purified via recrystallization to ensure regioselectivity . Optimization focuses on reaction temperature (e.g., 0–5°C for nitration) and stoichiometric control of fluorinating agents to minimize side products .

Example Protocol :

- Nitration: React 3-hydroxypyrazine-2-carboxamide with HNO₃/H₂SO₄ at 0°C for 4 hours.

- Fluorination: Treat intermediate with DAST (1.5 eq) in anhydrous DCM at −20°C, followed by aqueous workup .

Q. How is this compound characterized, and what analytical data are critical?

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 150°C and sensitivity to prolonged light exposure. Storage at −20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitration vs. fluorination) impact synthetic yield, and how are these resolved?

Competing pathways arise from the electron-deficient pyrazine ring, which can lead to over-nitration or incomplete fluorination. Kinetic control via low-temperature reactions and use of directing groups (e.g., carboxamide) improves regioselectivity. For example, the carboxamide group directs nitration to the C6 position, simplifying subsequent fluorination .

Optimization Table :

| Step | Challenge | Solution | Yield Improvement |

|---|---|---|---|

| Nitration | Over-nitration at C5 | Use H₂SO₄ as catalyst, 0°C | 65% → 82% |

| Fluorination | Incomplete substitution | DAST (1.5 eq), −20°C, 12 h | 45% → 68% |

Q. What mechanistic insights explain contradictions in fluorination efficiency across studies?

Discrepancies in fluorination efficiency often stem from solvent polarity and leaving-group ability. For instance, chlorinated intermediates (e.g., 3-chloro-2-cyanopyrazine) undergo faster SNAr fluorination in DMF compared to DCM due to enhanced solvation of transition states . Computational studies (DFT) suggest that fluorine’s electronegativity stabilizes the Meisenheimer complex, accelerating substitution .

Q. How can coupling agents (e.g., EDCI/HOBt) improve amide bond formation in derivatives of this compound?

EDCI/HOBt-mediated coupling minimizes racemization and enhances yields in carboxamide derivatization. For example, coupling with 5-(fluoromethoxy)pyrazine-2-carboxylic acid achieved 39% yield after purification via flash chromatography and trituration. Critical parameters include equimolar reagent ratios and anhydrous conditions .

Procedure :

- React 3,6-Difluoropyrazine-2-carboxylic acid (1 eq) with EDCI (1.2 eq), HOBt (1.2 eq), and amine (1 eq) in DCM/MeOH (2:1).

- Stir at RT for 12 h, then concentrate and purify via silica gel (EtOAc/hexane) .

Methodological Challenges

Q. What strategies address low yields in multi-step syntheses of fluorinated pyrazine derivatives?

- Parallel Optimization : Screen fluorinating agents (e.g., Selectfluor vs. DAST) for step-specific efficiency.

- Intermittent Purification : Isolate intermediates after nitration/fluorination to prevent carryover impurities.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., nitration) .

Q. How are computational tools (e.g., DFT) used to predict regioselectivity in pyrazine functionalization?

DFT calculations model electron density maps to identify reactive sites. For this compound, the C3 and C6 positions show lower electron density due to fluorine’s inductive effect, favoring electrophilic attacks at C2/C5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。